Ornidazole-d5

Chiral bioanalysis Enantioselective pharmacokinetics Stereoselective LC-MS/MS

Ornidazole-d5 (CAS 2747915-64-4) is a pentadeuterated stable isotope-labeled analog of the 5-nitroimidazole antimicrobial agent ornidazole, in which five hydrogen atoms on the propanol side chain are replaced by deuterium. With a molecular formula of C₇H₅D₅ClN₃O₃ and a molecular weight of 224.66 g/mol, it possesses a +5 Da mass shift relative to unlabeled ornidazole (219.63 g/mol).

Molecular Formula C7H10ClN3O3
Molecular Weight 224.65 g/mol
Cat. No. B12408347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrnidazole-d5
Molecular FormulaC7H10ClN3O3
Molecular Weight224.65 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(CCl)O)[N+](=O)[O-]
InChIInChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3/i2D2,4D2,6D
InChIKeyIPWKIXLWTCNBKN-VLZDWVQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ornidazole-d5 Procurement Guide: Deuterated Internal Standard for Ornidazole Quantification by LC–MS/MS and GC–MS


Ornidazole-d5 (CAS 2747915-64-4) is a pentadeuterated stable isotope-labeled analog of the 5-nitroimidazole antimicrobial agent ornidazole, in which five hydrogen atoms on the propanol side chain are replaced by deuterium . With a molecular formula of C₇H₅D₅ClN₃O₃ and a molecular weight of 224.66 g/mol, it possesses a +5 Da mass shift relative to unlabeled ornidazole (219.63 g/mol) . This compound is expressly designed and manufactured for use as an internal standard (IS) in gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays for the accurate quantification of ornidazole in biological matrices . Ornidazole-d5 is commercially available in both racemic form and as resolved enantiomers—R-(+)-d5-ornidazole and S-(−)-d5-ornidazole—enabling enantioselective bioanalytical method development [1].

Why Ornidazole-d5 Cannot Be Replaced by Unlabeled Ornidazole, Alternative Internal Standards, or Other Isotopic Labels in Regulated Bioanalysis


Generic substitution of Ornidazole-d5 with unlabeled ornidazole, a structurally distinct internal standard (e.g., metronidazole or tinidazole), or even an alternative isotope-labeled form (e.g., Ornidazole-¹³C₂,¹⁵N₂) introduces measurable and consequential analytical biases that undermine quantitative accuracy in LC–MS/MS workflows. Unlabeled ornidazole cannot be distinguished from the target analyte by mass spectrometry and therefore cannot serve as an internal standard . Structurally dissimilar internal standards such as metronidazole or tinidazole, while used in some published HPLC-UV methods, exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention behaviors from ornidazole, leading to incomplete compensation for matrix effects [1]. Ornidazole-¹³C₂,¹⁵N₂, though isotope-labeled, lacks the enantiomerically resolved forms required for stereoselective quantification and carries a mass shift of only +4 Da—one Dalton less than the +5 Da provided by d5-labeling—reducing the mass spectrometric separation from co-eluting interfering species [2]. Furthermore, systematic comparative studies across multiple analytes have demonstrated that deuterated internal standards can exhibit retention time shifts relative to the analyte that differ from those of ¹³C/¹⁵N-labeled standards, creating a case where the choice of label type directly impacts quantitative bias [3].

Ornidazole-d5 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Informed Procurement


Enantioselective Quantification: Resolved R-(+)-d5 and S-(−)-d5 Ornidazole Internal Standards vs. Racemic Internal Standards

Ornidazole-d5 is unique among commercially available ornidazole internal standards in being available and validated as separate R-(+)-d5-ornidazole and S-(−)-d5-ornidazole enantiomers for simultaneous stereoselective quantification. In the validated chiral LC–MS/MS method by Du et al. (2013), these enantiomerically pure d5 internal standards enabled baseline chiral separation (resolution Rs = 2.0) of ornidazole enantiomers on a Chiral-AGP column within 7.5 minutes, using MRM transitions m/z 220→128 for ornidazole enantiomers and m/z 225→128 for d5-ornidazole enantiomers [1]. By contrast, the single-stage HPLC-UV method using tinidazole (achiral internal standard) and the LC–MS/MS method using metronidazole as IS are incapable of resolving or quantifying individual ornidazole enantiomers, reporting only total (racemic) ornidazole concentration [2][3]. Ornidazole-¹³C₂,¹⁵N₂ is not commercially supplied as resolved enantiomers, precluding its use in enantioselective assays [4].

Chiral bioanalysis Enantioselective pharmacokinetics Stereoselective LC-MS/MS

Mass Spectrometric Differentiation: +5 Da Mass Shift of Ornidazole-d5 vs. +4 Da for ¹³C₂,¹⁵N₂-Labeled Ornidazole

The molecular weight of Ornidazole-d5 is 224.66 g/mol, representing a +5 Da mass increment over unlabeled ornidazole (219.63 g/mol), achieved through replacement of five hydrogen atoms (¹H) with deuterium (²H) at positions 1, 1, 2, 3, and 3 of the propanol side chain . In comparison, Ornidazole-¹³C₂,¹⁵N₂ has a molecular weight of 223.60 g/mol, providing only a +4 Da mass increment [1]. In the validated MRM transitions used by Du et al., the d5-ornidazole enantiomers are monitored at m/z 225→128, while unlabeled ornidazole enantiomers are monitored at m/z 220→128—a precursor ion separation of 5 m/z units [2]. A larger mass shift minimizes the risk of isotopic cross-talk between the analyte and internal standard channels, particularly when analyzing metabolites or in-source fragmentation products that may produce ions overlapping with the IS detection window.

Mass spectrometry Stable isotope labeling Internal standard selection

Purified Deuterated Internal Standard Purity: ≥99% Deuterated Forms (d1–d5) for Ornidazole-d5 vs. 95% Purity for Ornidazole-¹³C₂,¹⁵N₂

Cayman Chemical Ornidazole-d5 (Cat. No. 33810) is supplied with a certified purity of ≥99% deuterated forms (d1–d5), verified by batch-specific Certificates of Analysis . In contrast, Ornidazole-¹³C₂,¹⁵N₂ from MedChemExpress (Cat. No. HY-B0508S1) is specified at a purity of 95% [1], while alternative suppliers such as Alfa Chemistry list isotopic enrichment of 98% ²H for [²H₅]-Ornidazole . The 4-percentage-point difference in nominal purity translates into a potentially 5-fold higher impurity burden in the ¹³C₂,¹⁵N₂ product, which is relevant when the internal standard is added at known concentrations to calibration standards and quality control samples in regulated bioanalysis.

Reference standard purity Isotopic enrichment Quality control

Matrix Effect Compensation: Deuterium-Labeled Ornidazole-d5 vs. Non-Deuterated ¹³C/¹⁵N Internal Standards in LC–ESI–MS/MS

A systematic comparative study by Bhandari et al. (2023) demonstrated that deuterated (²H) internal standards can exhibit a statistically significant negative quantitative bias relative to ¹³C- or ¹⁵N-labeled internal standards due to differential ion suppression caused by retention time shifts. Specifically, urinary 2-methylhippuric acid concentrations quantified using a deuterated IS (²H₇-labeled) were on average 59.2% lower than concentrations obtained with the ¹³C₆-labeled IS, and spike accuracy experiments revealed a −38.4% bias with the deuterated IS vs. no significant bias for the ¹³C-labeled IS [1]. Conversely, for some analytes (e.g., 4-methylhippuric acid), both deuterated and ¹³C/¹⁵N-labeled ISs performed equivalently, demonstrating that the isotope effect is compound-specific and must be empirically validated for each analyte–IS pair [1]. This underscores that the selection between Ornidazole-d5 and Ornidazole-¹³C₂,¹⁵N₂ is not interchangeable without method-specific cross-validation. The Du et al. (2013) chiral method validated that d5-ornidazole enantiomers effectively compensated for matrix effects in human plasma, achieving intra-day precision (RSD) of 1.8–6.2% and inter-day precision of 1.5–10.2%, with accuracy (RE) ranging from −4.5% to +1.2% for R-(+)-ornidazole and −5.4% to −0.8% for S-(−)-ornidazole [2].

Matrix effect Ion suppression Isotope effect

Regulatory Compliance Readiness: Ornidazole-d5 Enantiomers Enable FDA/EMA-Compliant Chiral Bioanalytical Method Validation

The FDA Guidance for Industry on Bioanalytical Method Validation (2018) and the EMA Guideline on Bioanalytical Method Validation (2011) emphasize that for racemic drugs where enantiomers may exhibit different pharmacokinetic profiles, stereoselective assays should be employed [1][2]. Ornidazole is administered as a racemate, and the R-(+) and S-(−) enantiomers have been shown to possess differential pharmacokinetic properties in humans [3]. The Du et al. (2013) method—validated using R-(+)-d5-ornidazole and S-(−)-d5-ornidazole as separate internal standards—achieved a lower limit of quantification (LLOQ) of 0.030 μg/mL for each enantiomer from only 100 μL of human plasma, with a linear calibration range of 0.030–10.0 μg/mL (r > 0.99) and total run time of 7.5 minutes [3]. This is the first and only published fully validated chiral LC–MS/MS method for ornidazole in human plasma that employs stable isotope-labeled internal standards. No equivalent validated method exists utilizing Ornidazole-¹³C₂,¹⁵N₂ or any non-deuterated internal standard for stereoselective ornidazole quantification [4].

Regulated bioanalysis FDA guidance Chiral method validation

Ornidazole-d5 Best-Fit Application Scenarios: Evidence-Driven Deployment in Bioanalytical and Pharmaceutical Workflows


Stereoselective Pharmacokinetic Studies of Racemic Ornidazole in Human or Preclinical Species

Ornidazole-d5 as resolved R-(+)-d5 and S-(−)-d5 enantiomers is the only internal standard enabling simultaneous, enantioselective quantification of ornidazole enantiomers in plasma by chiral LC–MS/MS. The validated method by Du et al. (2013) demonstrated LLOQs of 0.030 μg/mL per enantiomer from 100 μL human plasma, with baseline chiral resolution (Rs = 2.0) within a 7.5-minute run time [1]. This method was successfully applied to a stereoselective pharmacokinetic study following a single 1000 mg oral dose of racemic ornidazole in human volunteers, proving its translational readiness for clinical pharmacology and bioequivalence studies [1]. Laboratories conducting such studies should procure both R-(+)-d5-ornidazole and S-(−)-d5-ornidazole in quantities sufficient for calibration curve and QC sample preparation over the planned study duration.

Regulated Bioanalytical Method Validation for Abbreviated New Drug Applications (ANDAs) of Generic Ornidazole Formulations

Generic drug developers filing ANDAs for ornidazole tablet or injectable formulations must demonstrate bioequivalence to the reference listed drug. The FDA Guidance on Bioanalytical Method Validation recommends the use of stable isotope-labeled internal standards to minimize matrix effects and improve assay ruggedness [2]. Ornidazole-d5 (≥99% purity, Cayman Cat. 33810) provides documented purity and batch-specific Certificates of Analysis, satisfying the regulatory expectation that internal standard identity and purity be fully characterized . The published validated method using d5-ornidazole enantiomers serves as a defensible starting point for method transfer and partial validation, reducing analytical development timelines for CROs and generic pharmaceutical companies [1].

Clinical Therapeutic Drug Monitoring (TDM) of Ornidazole in Patients Receiving Prolonged Nitroimidazole Therapy

Ornidazole has a mean plasma elimination half-life of approximately 14.4 hours—substantially longer than metronidazole (8.4 hours)—which supports less frequent dosing but also increases the risk of accumulation in patients with hepatic impairment [3]. Therapeutic drug monitoring using LC–MS/MS with Ornidazole-d5 as the internal standard enables precise, matrix-effect-compensated quantification of plasma ornidazole concentrations across the clinically relevant range. The validated method's intra-day precision (1.8–6.2% RSD) and inter-day precision (1.5–10.2% RSD) meet the acceptance criteria for clinical TDM assays [1]. Additionally, the enantioselective capability allows clinicians to monitor differential enantiomer disposition, which may be relevant given the known pharmacodynamic differences between R-(+) and S-(−)-ornidazole [1].

Metabolite Identification and In Vitro Drug Metabolism Studies Using Ornidazole-d5 as a Quantitative Internal Standard

In drug metabolism studies employing human liver microsomes, hepatocytes, or recombinant CYP isoforms to characterize the metabolic fate of ornidazole, precise quantification of parent drug depletion is essential for calculating intrinsic clearance. Ornidazole-d5 serves as the internal standard of choice for such quantitative LC–MS/MS assays because its +5 Da mass shift ensures chromatographic co-elution with unlabeled ornidazole while providing unambiguous mass spectrometric differentiation [4]. The deuterium label is positioned on the propanol side chain rather than the nitroimidazole core, minimizing the risk of deuterium loss through metabolic transformation at the labeled positions, which could otherwise compromise internal standard integrity during incubation [4]. This stability is critical for accurate quantification in metabolic stability assays that may extend over 60–120 minutes of incubation.

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